4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
Description
Properties
IUPAC Name |
4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQEISGQOXJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795502-95-2 | |
| Record name | 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the reaction of 4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with appropriate reagents under controlled conditions. One common method involves dissolving 5-fluoro-2-nitrophenol in dimethyl sulfoxide (DMSO) with cesium carbonate and adding 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction mixture is stirred overnight and then quenched with water. The product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-3-(2,2,2-trifluoroethoxy)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex heterocycles through various synthetic routes, including cyclocondensation reactions and electrophilic substitutions. This compound can be utilized to develop new derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
2. Medicinal Chemistry
The compound is explored for its potential role as a scaffold in drug discovery. Its structural features can be modified to enhance biological activity while reducing toxicity. Researchers have synthesized derivatives of this pyrazole to evaluate their efficacy against various diseases, including cancer and infectious diseases.
Biological Applications
1. Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. Research has shown its ability to inhibit the growth of multiple cancer cell lines, including:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | |
| HepG2 (Liver) | 12.50 | |
| A549 (Lung) | 42.30 | |
| NCI-H460 (Lung) | 0.95 |
The mechanism underlying this activity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
2. Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the nitro group is believed to facilitate redox reactions that disrupt microbial cell function. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Industrial Applications
1. Agrochemicals
this compound is investigated for use in agrochemical formulations due to its potential herbicidal and fungicidal properties. Its trifluoroethoxy group enhances lipophilicity, which can improve penetration into plant tissues.
2. Material Science
The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The pyrazole structure can contribute to nonlinear optical properties that are advantageous in photonic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Antitumor Activity Study : A comprehensive study demonstrated that derivatives based on this scaffold exhibit significant antiproliferative effects across various cancer types, highlighting its potential as a therapeutic agent .
- Comparative Analysis : Research comparing this compound with similar pyrazole derivatives revealed enhanced reactivity and biological activity attributed to the unique combination of trifluoromethyl and nitro groups .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth of multiple cancer cell lines through ROS generation |
| Antimicrobial | Disrupts microbial cell function via redox reactions |
| Anti-inflammatory | Potentially modulates inflammatory pathways |
Mechanism of Action
The mechanism of action of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The nitro group and trifluoroethoxy group may play crucial roles in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)-1-Methyl-4-Nitro-1H-Pyrazole (CAS: 1429417-96-8)
- Structure : Differs by a difluoroethoxy group (vs. trifluoroethoxy) and an additional methyl group at position 1.
- Molecular Formula : C₆H₇F₂N₃O₃; Molecular Weight : 207.13 .
- The methyl group at position 1 may sterically hinder interactions with biological targets.
- Applications : Likely explored as a intermediate in drug discovery, though its pharmacological profile remains less studied than the trifluoroethoxy variant.
2-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Butanoic Acid (CAS: 1856030-82-4)
- Structure: Features a butanoic acid chain at position 1.
- Molecular Formula : C₉H₁₀F₃N₃O₅; Molecular Weight : 268.19; Predicted pKa : 3.19 .
- Properties :
- The carboxylic acid group introduces polarity, enhancing aqueous solubility but reducing membrane permeability.
- Acidic nature allows salt formation, useful for formulation.
- Applications: Potential use in prodrug designs or as a ligand for metal coordination in catalysis.
3-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Propan-1-Amine (CAS: 1855938-91-8)
- Structure : Contains a primary amine group attached via a propyl chain.
- Molecular Formula : C₈H₁₁F₃N₄O₃; Molecular Weight : 268.19 .
- Properties :
- The amine group enables participation in Schiff base formation or amidation reactions.
- Enhanced solubility in acidic environments due to protonation.
- Applications : Versatile intermediate for functionalization in bioactive molecule synthesis.
Molecular Weight and Lipophilicity
| Compound | Molecular Weight | Key Substituents | Lipophilicity (Predicted) |
|---|---|---|---|
| 4-Nitro-3-(trifluoroethoxy)-1H-pyrazole | 245.32 | Trifluoroethoxy, nitro | High |
| 3-(Difluoroethoxy)-1-methyl analog | 207.13 | Difluoroethoxy, methyl | Moderate |
| Butanoic acid derivative | 268.19 | Trifluoroethoxy, carboxylic acid | Low (ionized form) |
Key Insight : Fluorine content and polar functional groups dictate solubility and bioavailability. Trifluoroethoxy derivatives are preferred for targets requiring lipophilicity, while carboxylated or aminated analogs suit hydrophilic applications.
Biological Activity
4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nitro group and a trifluoroethoxy substituent on the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 227.14 g/mol.
Research indicates that compounds within the pyrazole family exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Specifically, this compound has shown inhibitory effects on calcium/calmodulin-dependent protein kinase II (CaMKII), which is implicated in cardiac diseases such as heart failure and arrhythmia . This inhibition may lead to therapeutic benefits in managing these conditions.
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. The compound's structural features may contribute to its ability to interfere with tumor growth and metastasis by affecting cellular signaling pathways .
In Vitro Studies
A variety of studies have evaluated the biological activity of this compound:
- Cardiovascular Effects :
-
Anticancer Properties :
- A study reported that pyrazole derivatives exhibited cytotoxic effects against several cancer cell lines, including HePG-2 and Caco-2. The IC50 values for some derivatives were comparable to established chemotherapeutic agents like doxorubicin .
- The mechanism involved DNA intercalation and topoisomerase II inhibition, suggesting that this compound may act similarly .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A clinical trial involving patients with catecholaminergic polymorphic ventricular tachycardia showed that CaMKII inhibitors significantly reduced the incidence of arrhythmias during exercise tests .
- Case Study 2 : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor shrinkage compared to control groups .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
